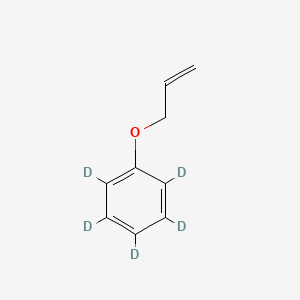

Éther allylique de phényle-d5

Vue d'ensemble

Description

Allyl Phenyl Ether-d5: is a deuterated compound with the chemical formula C9H5D5O . It is a colorless liquid with a distinct aromatic odor. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

Chemistry:

NMR Spectroscopy: The deuterium atoms in Allyl Phenyl Ether-d5 make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.

Biology and Medicine:

Metabolic Studies: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Industry:

Polymer Chemistry: Utilized in the synthesis of deuterated polymers for studying polymerization mechanisms and properties.

Mécanisme D'action

Target of Action

Allyl Phenyl Ether-d5 primarily targets the carbon-oxygen bond in the ether group and the carbon-carbon bond between the allyl group and the phenol ring . The compound’s action is focused on these bonds, leading to significant changes in their structure and connectivity.

Mode of Action

The mode of action of Allyl Phenyl Ether-d5 involves a series of steps known as the Claisen rearrangement . This process begins with the breaking of the carbon-oxygen bond, which can occur through a heterolytic cleavage . Following this, a new carbon-carbon bond is formed between the allyl group and the phenol ring . This bond formation occurs after the transition state in the reaction .

Biochemical Pathways

The Claisen rearrangement of Allyl Phenyl Ether-d5 affects the electron localization function (ELF) . This rearrangement can be presented as consisting of 10 main steps separated by fold and cusp catastrophes . The reaction leads to the formation of two localized C-C bonds in the phenyl ring, indicating the process of dearomatisation .

Result of Action

The result of the action of Allyl Phenyl Ether-d5 is the formation of a new compound, 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one . This compound is formed through the breaking of the C-O bond and the formation of a new C-C bond, along with the migration of a double C-C bond, the formation of a double C-O bond, and the dearomatisation of an aromatic ring .

Action Environment

The action of Allyl Phenyl Ether-d5 is influenced by environmental factors such as temperature. For instance, heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is used.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl Phenyl Ether-d5 can be synthesized by the reaction of sodium phenoxide with allyl bromide-d5. The reaction proceeds as follows:

C6H5ONa+BrCD2CD=CD2→C6H5OCD2CD=CD2+NaBr

The reaction is typically conducted in a homogeneous solution using dimethoxyethane, which results in a nearly quantitative yield. When the reaction is conducted as a slurry in diethyl ether, the predominant product is 2-allylphenol after acidic work-up .

Industrial Production Methods: Industrial production of Allyl Phenyl Ether-d5 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling.

Analyse Des Réactions Chimiques

Types of Reactions:

Claisen Rearrangement: Allyl Phenyl Ether-d5 undergoes Claisen rearrangement in the presence of acid catalysts, converting to 2-allylphenol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Acid Catalysts: Used in Claisen rearrangement.

Oxidizing Agents: For potential oxidation reactions.

Reducing Agents: For potential reduction reactions.

Major Products:

2-Allylphenol: Formed through Claisen rearrangement.

Comparaison Avec Des Composés Similaires

Allyl Phenyl Ether: The non-deuterated version of Allyl Phenyl Ether-d5.

Phenyl Vinyl Ether: Another ether compound with similar reactivity.

Allylbenzene: A structurally similar compound with an allyl group attached to a benzene ring.

Uniqueness:

Deuterium Labeling: The presence of deuterium atoms in Allyl Phenyl Ether-d5 makes it unique and particularly valuable for NMR spectroscopy and metabolic studies.

Reactivity: While it shares similar reactivity with its non-deuterated counterpart, the deuterium atoms can influence reaction kinetics and mechanisms, providing additional insights in research applications.

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSICDHOUBKJKP-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC=C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

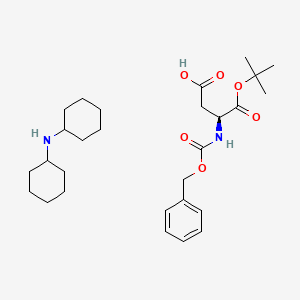

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)

![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)